REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][CH:8]([C:10]1[CH:11]=[CH:12][C:13]2[O:18][CH2:17][C:16](=O)[NH:15][C:14]=2[CH:20]=1)[CH3:9]>C1COCC1>[O:18]1[C:13]2[CH:12]=[CH:11][C:10]([CH:8]([NH2:7])[CH3:9])=[CH:20][C:14]=2[NH:15][CH2:16][CH2:17]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C)C=1C=CC2=C(NC(CO2)=O)C1
|
Name
|
11
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
was quenched with water (2.3 mL), sodium hydroxide (10N) (2.3 mL), and water (4.6 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the resultant filtrate was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residual material was extracted with CH2Cl2 (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the resultant filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCNC2=C1C=CC(=C2)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |